molecular formula C16H18N2O6S B2575613 methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate CAS No. 950281-77-3

methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate

Cat. No.: B2575613
CAS No.: 950281-77-3
M. Wt: 366.39
InChI Key: QKOXTGADTDZGPL-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a chromene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted piperazine or chromene derivatives.

Scientific Research Applications

Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)sulfonyl-2-oxochromene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-17-5-7-18(8-6-17)25(21,22)14-10-12-9-11(15(19)23-2)3-4-13(12)24-16(14)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXTGADTDZGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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